1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine
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Overview
Description
1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a unique structure combining a pyrrole ring and a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine involves several steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to form the related N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Chemical Reactions Analysis
1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the pyrrole or pyrazine rings.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activities make it a valuable tool in studying antimicrobial, antiviral, and antitumor mechanisms.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs targeting various diseases.
Mechanism of Action
The exact mechanism of action of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell walls and inhibits essential enzymes.
Antitumor Activity: It interferes with cell division and induces apoptosis in cancer cells.
Kinase Inhibition: The compound inhibits specific kinases involved in cell signaling pathways.
Comparison with Similar Compounds
1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine-3-carboxylate: Exhibits significant antimicrobial properties.
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine: A hybrid compound with enhanced biological activities
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
218443-74-4 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C10H8N2/c1-4-9-10(5-1)12-6-2-3-8(12)7-11-9/h1-4,6-7H,5H2 |
InChI Key |
WBUKMJWSHUYKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1N3C=CC=C3C=N2 |
Origin of Product |
United States |
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